molecular formula C25H28N3+ B1194875 Tetramethylethidium CAS No. 72218-60-1

Tetramethylethidium

Cat. No.: B1194875
CAS No.: 72218-60-1
M. Wt: 370.5 g/mol
InChI Key: KLZITXPDIWOFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylethidium is a chemical compound utilized in vital staining procedures for in situ research within cellular and molecular biology. This lipophilic cationic dye is reported for its interaction with and accumulation in the mitochondria of living cells, such as HeLa cells, making it a tool for studying mitochondrial structure and function . The interaction of such molecular probes with living systems is influenced by factors including electric charge and lipophilicity, which can affect their permeability through cell membranes and their retention within organelles . Researchers employ this compound to investigate cellular processes under controlled laboratory conditions. This product is strictly labeled "For Research Use Only" (RUO). RUO products are exclusively tailored for laboratory research and are not intended for use in diagnostic procedures, patient management, or any other clinical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72218-60-1

Molecular Formula

C25H28N3+

Molecular Weight

370.5 g/mol

IUPAC Name

5-ethyl-3-N,3-N,8-N,8-N-tetramethyl-6-phenylphenanthridin-5-ium-3,8-diamine

InChI

InChI=1S/C25H28N3/c1-6-28-24-17-20(27(4)5)13-15-22(24)21-14-12-19(26(2)3)16-23(21)25(28)18-10-8-7-9-11-18/h7-17H,6H2,1-5H3/q+1

InChI Key

KLZITXPDIWOFQW-UHFFFAOYSA-N

SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N(C)C)N(C)C

Canonical SMILES

CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N(C)C)N(C)C

Other CAS No.

72218-60-1

Related CAS

62895-27-6 (bromide)

Synonyms

tetramethylethidium
tetramethylethidium bromide

Origin of Product

United States

Molecular Interactions of Tetramethylethidium with Biomolecules

Nucleic Acid Binding Characterization

Tetramethylethidium exhibits specific characteristics in its interaction with nucleic acids, differentiating it from other common dyes.

Elucidation of Electrostatic Interactions with Polynucleotide Backbones

A significant aspect of this compound's interaction with nucleic acids involves electrostatic forces. These interactions occur between the positively charged dye molecules and the negatively charged phosphate (B84403) backbone of polynucleotides, such as DNA nih.govresearchgate.netmdpi.com. The accumulation of dye ions in regions of oppositely charged tissue polyions is driven by electrical forces, which are crucial for the initial selectivity and buildup of dye ions around specific cellular constituents researchgate.net. For external binding, such as that observed with this compound, electrostatic and hydrophobic interactions are identified as key contributing factors.

Comparative Studies of Binding Mechanisms with Intercalating Agents, notably Ethidium (B1194527) Bromide

Comparative studies with Ethidium Bromide (EtBr) highlight the fundamental differences in the DNA binding mechanisms of these two compounds. Ethidium Bromide is a well-established intercalating agent, meaning its flat molecular structure inserts itself between adjacent base pairs of the DNA double helix, leading to a significant increase in fluorescence upon binding. This intercalation can induce structural changes in chromatin, including the unwrapping of DNA from histone cores nih.gov.

In contrast, this compound does not intercalate into DNA nih.gov. Its binding is described as external or competitive binding, primarily driven by electrostatic and hydrophobic interactions. While Ethidium Bromide's effects on mitochondrial ultrastructure are often attributed to its ability to intercalate with mitochondrial DNA, this compound is considered relatively ineffective in inducing similar intramitochondrial electron-dense bodies, further reinforcing its non-intercalative nature nih.gov. The table below summarizes the key differences in their primary binding modes with DNA.

Table 1: Comparative Binding Mechanisms of this compound and Ethidium Bromide with DNA

FeatureThis compound (TME)Ethidium Bromide (EtBr)
Primary Binding Mode Non-intercalative (external) nih.govIntercalative
Binding Strength Weak nih.govStrong
Key Interactions Electrostatic, HydrophobicStacking (π-π), Electrostatic nih.gov
Effect on DNA Structure Primarily electrostatic effects, less structural disruption nih.govUnwinding, rigidification, and potential disorganization of core particle structure nih.gov
Mitochondrial Effects Relatively ineffective in inducing electron-dense bodies nih.govAssumed to induce granular inclusions via mitochondrial DNA intercalation nih.gov

Investigations into Ribonucleic Acid (RNA) Interaction Topologies

Information specifically detailing the interaction topologies of this compound with ribonucleic acid (RNA) is limited in the provided literature. However, studies involving related compounds, such as Ethidium Bromide, indicate that while EtBr binds to DNA by both intercalation and ionic interaction, its binding to RNA occurs predominantly through ionic interaction only. Given this compound's established non-intercalative and electrostatic binding mode with DNA, it is plausible that its interaction with RNA also primarily involves electrostatic forces with the polynucleotide backbone, similar to the ionic binding observed for Ethidium Bromide with RNA. Research has explored the RNA affinity of "Tetramethyl ethidium chloride," suggesting its capacity to interact with RNA, though specific topological details were not elaborated. General mechanisms of RNA-binding proteins involve diverse interactions, including hydrogen bonds and stacking interactions, but these are broad principles not specifically detailed for this compound's direct interaction topology.

Exploration of Interactions with Other Macromolecular Structures

Beyond nucleic acids, this compound has been investigated in the context of its interactions with other macromolecular structures, particularly within cellular environments. A comparative study examined the effects of this compound bromide (TME) alongside Ethidium Bromide (E) and betaine (B1666868) B on the ultrastructure of HeLa cell mitochondria in situ nih.govresearchgate.net. This research aimed to determine if intercalation was a prerequisite for the observed ultrastructural changes, such as the formation of electron-dense granules within the mitochondrial matrix nih.gov. The findings indicated that while Ethidium Bromide, known for its intercalation, induced significant changes, this compound was relatively ineffective in causing these intramitochondrial electron-dense bodies nih.gov. This suggests that its interactions with mitochondrial components, including mitochondrial DNA or other macromolecules within the mitochondria, differ significantly from those of intercalating agents. While Ethidium Bromide is known to bind to proteins in addition to nucleic acids, specific detailed interactions of this compound with proteins or other non-nucleic acid macromolecules are not extensively described in the provided literature beyond its comparative study on mitochondrial ultrastructure.

Cellular and Subcellular Effects of Tetramethylethidium in Model Systems

Investigations into Mitochondrial Morphology and Dynamics

The mitochondrion, a crucial organelle for cellular energy production and signaling, is a primary target for many xenobiotics. The structural integrity and dynamic nature of mitochondria are intrinsically linked to their proper function.

Characterization of Ultrastructural Alterations in Cellular Mitochondria

Studies have shown that exposure to tetramethylethidium can induce notable changes in the ultrastructure of mitochondria in situ. Research on HeLa cells has demonstrated that, similar to its parent compound ethidium (B1194527) bromide, this compound can cause mitochondria to swell. Furthermore, significant alterations to the mitochondrial cristae, the infoldings of the inner mitochondrial membrane essential for oxidative phosphorylation, have been observed, leading to their eventual disappearance. researchgate.net This results in a cristae-free mitochondrial matrix. researchgate.net Such profound changes in mitochondrial architecture suggest a significant impact on the organelle's primary functions. picardlab.orgmdpi.comnih.gov The morphology of mitochondria is highly variable and depends on the cell type, its metabolic state, and stage in the cell cycle. thermofisher.com

Comparative Analysis of Mitochondrial Responses to Ethidium Derivatives

When comparing the effects of different ethidium derivatives, it becomes evident that their impact on mitochondrial structure can vary. A comparative study involving ethidium bromide, this compound bromide, and another derivative, betaine (B1666868) B, on HeLa cell mitochondria revealed distinct effects on the organelle's ultrastructure. researchgate.netumich.edunih.govresearchgate.net While both ethidium bromide and this compound induced swelling and damage to the cristae, the specifics of these alterations and their progression can differ, highlighting the influence of the chemical modifications on the compound's biological activity. researchgate.netresearchgate.net The response of mitochondria to chemical stressors is complex and can range from changes in shape to the complete loss of internal structure. picardlab.orgmdpi.commdpi.com

Cellular Uptake and Intracellular Distribution Studies

The efficacy of any compound at the subcellular level is contingent upon its ability to traverse the cell membrane and accumulate within specific compartments. Understanding these processes is crucial for interpreting its biological effects.

Elucidation of Cellular Internalization Pathways, including Membrane Permeability

The cellular uptake of compounds like this compound is a multi-faceted process influenced by the physicochemical properties of the molecule and the characteristics of the cell membrane. mdpi.com Generally, small, non-polar molecules can diffuse freely across the lipid bilayer, while charged or larger molecules often require transport proteins or endocytic pathways. mdpi.comnih.govnih.gov The internalization of substances can occur through various mechanisms, including passive diffusion, facilitated diffusion, and different forms of endocytosis such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. numberanalytics.comresearchgate.netnih.govbham.ac.uk For cationic compounds like this compound, electrostatic interactions with the negatively charged cell surface can play a role in their initial association with the cell. nih.gov The permeability of the plasma membrane is a critical factor determining the rate and extent of cellular uptake. researchgate.netnih.govnih.gov

Subcellular Compartmentalization and Localized Accumulation

Once inside the cell, the distribution of a compound to various organelles is not random but is governed by a process known as subcellular compartmentalization. nih.govphysionet.orgmanchester.ac.uknih.gov Lipophilic cations, a class to which this compound belongs, are known to accumulate in mitochondria, driven by the negative membrane potential of the inner mitochondrial membrane. nih.govresearchgate.net This accumulation is a key factor in their mitochondrial-specific effects. researchgate.net Besides mitochondria, other organelles such as lysosomes, which have an acidic internal pH, can also sequester certain types of molecules. nih.govmdpi.comsdmiramar.edu The specific localization of a compound within subcellular compartments is crucial for its mechanism of action and any potential off-target effects. nih.govumich.edu Techniques like fluorescence microscopy are often employed to visualize the intracellular distribution of such compounds. nih.gov

Table 1: Research Findings on this compound

Aspect Investigated Model System Key Findings Citation
Mitochondrial Ultrastructure HeLa Cells Induces mitochondrial swelling and disappearance of cristae. researchgate.net
Comparative Mitochondrial Effects HeLa Cells Shows distinct ultrastructural alterations compared to other ethidium derivatives like betaine B. umich.edunih.govresearchgate.netresearchgate.netresearchgate.net
Cellular Uptake General As a cationic molecule, likely involves electrostatic interactions and membrane transport. nih.govnih.govnih.gov
Subcellular Localization General Expected to accumulate in mitochondria due to its lipophilic cationic nature. nih.govresearchgate.net

Modulation of Cellular Processes and Homeostasis

Influence on Chromatin Structure and Organization in Nuclear Environments

This compound has been utilized as a tool to investigate the intricacies of chromatin structure. nih.gov Chromatin, a complex of DNA and proteins, primarily histones, is responsible for packaging the vast amount of DNA within the eukaryotic nucleus. fsu.educreative-diagnostics.comoregonstate.education This organization is not merely for compaction but also plays a crucial role in regulating gene expression. wikipedia.orgkhanacademy.org The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins, often described as "beads on a string". fsu.educreative-diagnostics.com These nucleosomes are further organized into more complex structures. oregonstate.education

The structure of chromatin is dynamic, existing in two primary forms: a condensed, transcriptionally inactive state called heterochromatin, and a more open, transcriptionally active state known as euchromatin. fsu.eduwikipedia.org The transition between these states is influenced by various factors, including electrostatic interactions between the negatively charged DNA and positively charged histone tails. nih.gov

In contrast, the disorganization of the nucleosome core particle, leading to the unwrapping of DNA from the histone core, is a process dependent on intercalation. nih.gov This latter effect highlights the distinct mechanisms by which different molecules can modulate chromatin structure at various levels of its organization.

Mechanistic Analysis of Cellular Responses to this compound in vitro

The response of cells to chemical agents is a complex process involving numerous signaling pathways and molecular interactions. plos.orgnih.gov Understanding these responses at a mechanistic level is crucial for various fields of biological research. In vitro studies, which are conducted in controlled laboratory settings outside of a living organism, provide a valuable platform for dissecting these intricate cellular processes. nih.govmdpi.commdpi.com

Apoptosis, or programmed cell death, is a fundamental and highly regulated process essential for normal tissue development and homeostasis. nih.govuni-tuebingen.de It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a family of proteases called caspases. uni-tuebingen.debitesizebio.com Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. uni-tuebingen.debitesizebio.com

There are two main signaling pathways that can initiate apoptosis: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govresearchgate.netnih.gov The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding cell surface receptors. nih.gov The intrinsic pathway is initiated by various intracellular stress signals, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.govresearchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for dismantling the cell. nih.gov

Research on the cellular effects of various compounds often investigates their ability to induce apoptosis. For instance, studies on different chemical agents have demonstrated their capacity to trigger apoptosis in cell lines like HeLa cells. nih.govdovepress.commdpi.com The induction of apoptosis is often assessed by methods such as flow cytometry and the observation of key molecular events. nih.gov

Key players in the intrinsic apoptotic pathway include the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane. nih.govthermofisher.com Pro-apoptotic members like Bax promote the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 inhibit this process. dovepress.commdpi.com The release of cytochrome c into the cytoplasm leads to the formation of the apoptosome and the activation of the initiator caspase-9, which in turn activates caspase-3. nih.govnih.gov

The table below summarizes key proteins involved in the apoptotic pathways and their functions, as identified in various studies.

Protein/ComponentFunction in ApoptosisPathway
Caspase-3 Executioner caspase; cleaves various cellular substrates to carry out cell death. nih.govmdpi.comConvergent
Caspase-8 Initiator caspase in the extrinsic pathway. nih.govthermofisher.comExtrinsic
Caspase-9 Initiator caspase in the intrinsic pathway, activated by the apoptosome. nih.govdovepress.comIntrinsic
Bax Pro-apoptotic protein; promotes mitochondrial outer membrane permeabilization. dovepress.commdpi.comIntrinsic
Bcl-2 Anti-apoptotic protein; inhibits the release of cytochrome c from mitochondria. dovepress.commdpi.comIntrinsic
Cytochrome c Released from mitochondria; binds to Apaf-1 to form the apoptosome. nih.govnih.govIntrinsic
p53 Tumor suppressor that can induce apoptosis by activating both intrinsic and extrinsic pathways. bitesizebio.comthermofisher.comBoth

The intricate regulation of these pathways ensures that apoptosis is tightly controlled and only initiated when necessary. Understanding how different compounds modulate these pathways is a significant area of research. mdpi.com

Methodologies and Techniques Employing Tetramethylethidium in Research

Microscopic and Imaging Applications

N,N,N',N'-Tetramethylethylenediamine (TEMED) is widely recognized in molecular biology for its catalytic role in the polymerization of acrylamide (B121943) and bis-acrylamide to form polyacrylamide gels. mpbio.commpbio.comtcichemicals.comthermofisher.comfishersci.com These gels are fundamental matrices used for sieving macromolecules, such as nucleic acids and proteins, in electrophoresis. mpbio.commpbio.comthermofisher.com TEMED facilitates this polymerization by catalyzing the formation of free radicals from ammonium (B1175870) persulfate or riboflavin, which then initiate the gel matrix formation. mpbio.commpbio.comthermofisher.com

While the term "tetramethylethidium bromide" has appeared in studies investigating its effects on cellular ultrastructure and in comparative binding studies with ethidium (B1194527) bromide, nih.govresearchgate.netdntb.gov.uaresearchgate.net detailed research findings on its specific evaluation in live cell imaging methodologies, its role in nucleic acid visualization techniques with comparative performance data, or its development and assessment as a fluorescent probe scaffold are not extensively documented in the provided search results. The following subsections will elaborate on the documented applications of N,N,N',N'-Tetramethylethylenediamine (TEMED) in relation to the specified imaging and visualization techniques, highlighting its role as a component in methodologies rather than as a direct fluorescent imaging agent.

Evaluation in Live Cell Imaging Methodologies

N,N,N',N'-Tetramethylethylenediamine (TEMED) is not directly evaluated as a fluorescent agent for live cell imaging methodologies. Instead, its utility in live cell research is indirect, primarily through its role in preparing polyacrylamide-based matrices. For instance, TEMED is used in the polymerization of polyacrylamide solutions for creating microenvironments suitable for time-lapse microscopy, which is a powerful technique for visualizing the growth and development of single cells into microcolonies. asm.org In such applications, TEMED contributes to the physical scaffold that supports live cells for imaging, rather than acting as an imaging probe itself. asm.orgnih.gov Other fluorescent dyes and probes, such as FM4-64, Tetramethylrhodamine (TRITC), and various organelle-specific dyes, are commonly employed for direct visualization of cellular components and processes in live cell imaging. nih.govthermofisher.combiotium.com

Role in Nucleic Acid Visualization Techniques for Electrophoresis and Other Assays, including Comparative Performance

In nucleic acid visualization techniques, N,N,N',N'-Tetramethylethylenediamine (TEMED) plays a crucial role in the preparation of polyacrylamide gels for electrophoresis, a fundamental method for separating DNA and RNA fragments based on size and molecular weight. thermofisher.com TEMED, along with ammonium persulfate, catalyzes the polymerization of acrylamide monomers to form the gel matrix through which nucleic acids migrate under an electric field. mpbio.commpbio.comthermofisher.comfishersci.comnih.govtcichemicals.com

However, TEMED itself is not a fluorescent dye used for visualizing nucleic acids. Visualization of nucleic acids in these gels typically relies on fluorescent dyes that intercalate with DNA or RNA, such as ethidium bromide (EtBr) or its safer alternatives like SYBR Gold, SYBR Green, GelRed, and RedStar. mpbio.comtcichemicals.comresearchgate.netnih.govtcichemicals.com These dyes bind to nucleic acids and fluoresce under UV light, allowing the separated bands to be visualized and documented. thermofisher.comnih.govtcichemicals.com

The performance of TEMED in electrophoresis is related to its ability to control the rate of gel polymerization, which in turn affects the resolution and quality of nucleic acid separation. thermofisher.com The concentration of TEMED and ammonium persulfate determines the polymerization rate. thermofisher.com While TEMED is essential for creating the gel matrix, the direct visualization and comparative performance of nucleic acid staining are attributed to the fluorescent dyes applied to the gel or sample.

Chemical Synthesis and Derivatization of Tetramethylethidium for Academic Research

Established Laboratory-Scale Synthetic Routes for Tetramethylethidium

The laboratory-scale synthesis of this compound, specifically tetramethyl ethidium (B1194527) chloride, has been documented through a direct methylation reaction. One established route involves combining ethidium bromide with trimethyl phosphate (B84403). In a typical procedure, ethidium bromide (e.g., 50 mg, 122 µmoles) is mixed with trimethyl phosphate (9 mL) and heated under an inert argon atmosphere to a temperature of 165 °C for approximately 20 hours. Following the reaction, the trimethyl phosphate is removed under reduced pressure, typically at 80 °C. The resulting purple solid, which is the crude tetramethyl ethidium chloride, is then dissolved in a mixture of 10% methanol (B129727) in chloroform (B151607) (CHCl2) and can be further processed, for instance, by loading it onto a chromatographic plug for initial purification. thermofisher.com

Design and Synthesis of this compound Analogues and Conjugates

The design and synthesis of this compound analogues and conjugates are driven by the need to develop probes with enhanced specificity and targeted functionalities for diverse research applications. While this compound itself is noted as a non-intercalating analog of ethidium bromide, strategies for modifying ethidium-like compounds provide a framework for creating new derivatives. fishersci.ca

One common approach involves modifying the core structure to introduce specific targeting moieties. For instance, hydroethidine, another ethidium analog, has been modified by conjugating it to a triphenylphosphonium moiety. This modification significantly enhances the compound's accumulation in mitochondria, allowing for the detection of superoxide (B77818) generated within these organelles. cenmed.com Such "mitochondriotropic" structures are often designed as lipophilic cations, which are selectively accumulated in mitochondria due to the negative electric potential across the inner mitochondrial membrane, as well as through ion-trapping and complex formation with cardiolipin. nih.gov

The broader field of chemical synthesis also offers methods for creating functionalized compounds and conjugates. For example, amine functionalization on carbon quantum dots has been achieved, enabling their use in DNA binding applications, and this synthetic strategy can be extended to incorporate other functional groups. sigmaaldrich.com The development of ternary conjugates, involving the coupling of three different molecules, has also been explored using methods like inverse electron demand Diels-Alder reactions with tetrazine, providing avenues for complex multi-functional probes. ctdbase.org

Strategies for Developing Modified Probes with Enhanced Research Specificity

Strategies for developing modified probes with enhanced research specificity often involve incorporating targeting ligands or optimizing physicochemical properties. A key strategy is the attachment of specific moieties that direct the probe to a particular cellular compartment or biomolecule. For example, conjugating a compound to a triphenylphosphonium moiety is a well-established method to achieve mitochondrial targeting. cenmed.comnih.gov This approach leverages the inherent negative membrane potential of mitochondria to drive the accumulation of positively charged molecules. nih.gov

Another strategy involves functionalizing the surfaces of nanoparticles with targeting molecules such as antibodies, peptides, small molecules, or oligonucleotides. This functionalization aims to promote the selective anchorage and increased intracellular uptake of the probes by specific target cells, thereby enhancing their research specificity.

Furthermore, quantitative structure-activity relationship (QSAR) models are employed to predict the localization of fluorescent probes within cells, guiding the design of compounds with desired targeting abilities. These models help in understanding the physicochemical properties, such as lipophilicity and head group characteristics, that influence a probe's selective accumulation in various biomembranes or organelles like the Golgi apparatus.

Methods for Bioconjugation and Functionalization for Targeted Studies

Bioconjugation is a fundamental chemical technique used to covalently link two or more molecules, with at least one being a biomolecule such as a protein, nucleic acid, or carbohydrate. This process is critical for functionalizing this compound and its analogues for targeted studies.

Common methods for bioconjugation target specific functional groups present on biomolecules:

Primary Amines (-NH2): These are frequently targeted due to their prevalence at the N-terminus of polypeptide chains and in lysine (B10760008) residues. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines under slightly alkaline conditions to form stable amide bonds.

Sulfhydryls (-SH): Cysteine residues provide sulfhydryl groups that can be modified.

Carbonyls (aldehydes or ketones): Bioorthogonal reactions, such as those involving ketone or aldehyde functional groups, are highly efficient because these groups are typically absent on cell surfaces, allowing for unique and selective modification. They can be coupled with aminooxy or hydrazide compounds to form stable oxime or hydrazone linkages.

Bioorthogonal Azides and Alkynes: These groups enable "click chemistry" reactions, offering high specificity and efficiency in complex biological environments.

These bioconjugation and functionalization methods allow researchers to attach fluorescent dyes, biotin, or other ligands to this compound or its derivatives, enabling applications such as cellular tracking, imaging, and targeted delivery in biological systems.

Purification and Analytical Characterization Techniques for Research-Grade Compounds

Achieving high purity for research-grade this compound and its derivatives is paramount for reliable experimental results. Various purification and analytical characterization techniques are employed to ensure the quality and structural integrity of these compounds.

Purification Techniques:

Chromatography: This is a cornerstone technique for separating and purifying organic compounds.

Column Chromatography: A mixture is separated over a column packed with an adsorbent (e.g., silica (B1680970) gel or alumina). Components elute at different rates based on their affinity for the stationary and mobile phases.

Thin Layer Chromatography (TLC): Used for rapid separation and purity assessment, where a small spot of the mixture is applied to a thin layer of adsorbent on a plate, and components separate as the solvent rises.

High-Performance Liquid Chromatography (HPLC): Offers high resolution and efficiency, particularly for separating complex mixtures and achieving high purity. Reversed-phase HPLC is frequently used to isolate full-length products and remove impurities.

Size-Exclusion Chromatography (SEC): Useful for separating molecules based on size, especially for bioconjugated compounds where the product of interest is significantly larger than other components.

Crystallization: A common method for purifying solid organic compounds by dissolving them in a suitable solvent and allowing them to crystallize, leaving impurities in the solution.

Distillation: Used for purifying liquids based on differences in boiling points, including fractional, vacuum, and steam distillation.

Differential Extraction: Separates components of a mixture based on their differential solubility in two immiscible solvents.

Analytical Characterization Techniques:

Spectroscopic Techniques: These methods are crucial for structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity and environment of atoms.

Mass Spectrometry (MS): Determines the molecular weight and provides insights into the elemental composition and fragmentation patterns of the compound. Liquid chromatographic-mass spectrometry (LC-MS) is often used for separation and identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to analyze the electronic transitions within the molecule, providing information on concentration and conjugation.

Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule.

Chromatographic Techniques (for analysis): Beyond purification, techniques like analytical HPLC are used to assess purity and quantify components.

Electrophoretic Methods: Such as Capillary Electrophoresis (CE), offer high resolving power for separating compounds and their analogues.

Electron Microscopy (SEM, TEM): Used to evaluate the homogeneity, purity, and structure of materials at a microscopic level.

X-ray Diffraction (XRD): Provides information on the crystalline structure of solid compounds.

Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for evaluating thermal stability and purity.

These techniques, often used in combination, ensure that the synthesized this compound and its derivatives meet the stringent quality requirements for academic research.

Emerging Research Areas and Future Directions for Tetramethylethidium Studies

Exploration of Non-Canonical Biomolecular Interactions and Their Biological Implications

While Tetramethylethidium is primarily known for its intercalative binding to DNA and RNA, emerging research suggests its involvement in non-canonical biomolecular interactions, particularly with proteins. Early studies, for instance, have investigated the effects of this compound, alongside ethidium (B1194527) bromide, on amino-acid-sequence studies of the T4-gene 32 DNA-binding protein. abcam.com This indicates a direct interaction with protein components, suggesting a broader spectrum of molecular targets beyond nucleic acids.

The biological implications of such non-canonical interactions could be significant. Proteins interact with nucleic acids through various mechanisms, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking, which are crucial for fundamental biological processes like replication, transcription, and recombination. frontiersin.orguq.edu.au If this compound can engage with specific protein domains or RNA structures (beyond simple intercalation), it could modulate these critical processes. For example, some transcription factors are known to bind RNA, influencing gene regulation. nih.gov Understanding if this compound can similarly influence protein-RNA or protein-DNA complexes through non-intercalative mechanisms could uncover novel biological effects and therapeutic potentials. Future studies will likely employ advanced biophysical and biochemical techniques to precisely map these interactions and elucidate their functional consequences within living systems.

Table 1: Potential Non-Canonical Biomolecular Interactions of this compound

Biomolecule ClassType of Interaction (Hypothesized/Observed)Potential Biological ImplicationResearch Approach
ProteinsDirect binding (e.g., T4-gene 32 protein) abcam.comModulation of protein function, altered nucleic acid-protein complex formationBiophysical assays, structural biology, proteomics
RNA (non-canonical structures)Binding to specific RNA motifs (e.g., G-quadruplexes)Interference with RNA processing, stability, or translationRNA footprinting, NMR, molecular dynamics simulations
Other cellular componentsInteraction with lipids or membranesAltered membrane fluidity, organelle functionLipidomics, advanced microscopy, cellular assays

Advancements in Imaging Modalities Utilizing Novel this compound Derivatives

The inherent fluorescent properties of this compound make it a valuable fluorophore for biological imaging. Research has historically explored its use in microscopy, including studies on its effects on HeLa cell ultrastructure. umich.eduresearchgate.net Future directions involve the development of novel this compound derivatives designed to enhance imaging capabilities, particularly in advanced microscopy techniques such as super-resolution microscopy and live-cell imaging.

Advancements in fluorescent probe design focus on improving photostability, brightness, and specificity for subcellular targets. Novel fluorescent probes are being developed that can target specific organelles like mitochondria, lysosomes, or the nucleus, or even transient metabolites and signaling molecules. uq.edu.aunih.govmdpi.comnih.gov this compound derivatives could be engineered with specific targeting moieties to localize within distinct cellular compartments, offering improved resolution and reduced background fluorescence for long-term live-cell imaging. Super-resolution techniques, such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), require fluorophores with excellent photophysical properties, including high photon yield and controlled photoswitching. nih.govpromega.sgthermofisher.comfsu.edu Developing this compound derivatives optimized for these techniques could enable unprecedented visualization of molecular dynamics and interactions within living cells at the nanoscale.

Table 2: Advancements in Imaging Modalities with this compound Derivatives

Imaging ModalityDesired Enhancement from this compound DerivativesCurrent Research Focus in Field
Live-Cell ImagingImproved photostability, reduced phototoxicity, enhanced signal-to-noise ratioReal-time tracking of biomolecules, dynamic cellular processes nih.govfrontiersin.org
Super-Resolution MicroscopyOptimized photoswitching, higher brightness, specific subcellular localizationNanoscale visualization of cellular structures, molecular interactions nih.govpromega.sgfsu.edunih.gov
Organelle-Targeted ImagingSpecific accumulation in mitochondria, lysosomes, or ER for functional studiesMonitoring organelle function, disease-relevant pathways researchgate.netnih.govmdpi.com

Deeper Mechanistic Insights into Cellular Pathway Modulation Beyond Direct Nucleic Acid Binding

Beyond its direct interaction with nucleic acids, this compound has been observed to induce changes in cellular ultrastructure, specifically affecting mitochondria in HeLa cells. umich.eduresearchgate.netresearchgate.net This suggests that the compound may modulate cellular pathways through mechanisms independent of, or in addition to, its DNA/RNA binding. Further research is needed to unravel the precise mechanistic insights into how this compound influences these pathways.

One area of exploration involves its potential as an enzyme inhibitor. Ethidium, the parent compound, has been shown to act as a noncompetitive inhibitor of nicotinic acetylcholine (B1216132) receptors. nih.gov This suggests that other ethidium derivatives, including this compound, might also interact with and modulate enzyme activity, thereby influencing various cellular signaling cascades or metabolic processes. For example, some compounds can affect cellular pathways by regulating histone modifications or interacting with transcription factors. researchgate.net Understanding if this compound similarly impacts protein-protein interactions, which are fundamental to cell signaling and metabolic processes, could reveal new avenues for therapeutic intervention. abcam.comnih.govmdpi.comresearchgate.net Future studies will aim to identify specific enzymes or signaling proteins targeted by this compound and delineate the downstream effects on cellular function and fate.

Table 3: Cellular Pathway Modulation by this compound

Observed Effect/MechanismPotential Pathway InvolvedResearch Focus
Mitochondrial ultrastructure changes umich.eduresearchgate.netresearchgate.netMitochondrial dynamics, energy metabolism, apoptosisElucidating specific protein targets and signaling cascades within mitochondria
Potential enzyme inhibition (analogous to ethidium) nih.govVarious metabolic or signaling pathwaysIdentifying specific enzyme targets and their inhibition kinetics
General cellular effects (e.g., growth, viability)Cell cycle regulation, stress responses, epigenetic modulationMapping affected pathways, investigating dose-dependent and cell-type specific responses

Development of Advanced Research Tools and Methodologies Based on this compound Scaffolds

The unique chemical structure and fluorescent properties of this compound position it as a promising scaffold for the development of advanced research tools and methodologies. Its ability to interact with nucleic acids and potentially other biomolecules, coupled with its fluorescent output, can be leveraged to design novel biosensors and assays.

Future research could focus on creating this compound-based biosensors for detecting specific biomolecules or cellular states. Biosensors, which convert biological responses into measurable signals, are rapidly advancing with the integration of nanomaterials and novel recognition elements like aptamers. mdpi.comyoutube.commdpi.comdovepress.com A this compound scaffold could be incorporated into such systems to create highly sensitive and selective fluorescent biosensors for real-time monitoring of nucleic acid dynamics, protein-nucleic acid interactions, or even the presence of specific ions or metabolites within live cells. Furthermore, its properties could be utilized in developing advanced cell-based assays for high-throughput screening in drug discovery, for instance, by monitoring cellular viability or metabolic activity through its fluorescent signal. physionet.orgnih.govnih.gov Methodologies for studying protein-RNA interactions, such as electrophoretic mobility shift assays (EMSA), could also benefit from optimized this compound derivatives as probes. uq.edu.au The development of such tools would not only expand fundamental biological understanding but also provide practical applications in diagnostics and drug development.

Table 4: Advanced Research Tools and Methodologies Based on this compound Scaffolds

Research Tool/MethodologyPotential ApplicationKey Advantage of this compound Scaffold
Fluorescent BiosensorsDetection of specific nucleic acids, proteins, or metabolites in live cellsInherent fluorescence, tunable binding properties
High-Throughput Cell-Based AssaysMonitoring cell viability, proliferation, or specific cellular responses to stimuliFluorescent readout, compatibility with microplate formats
Probes for Protein-Nucleic Acid Interaction StudiesEnhanced detection and characterization of binding eventsIntercalative and potential non-canonical binding, fluorescent signal

Q & A

Q. What distinguishes Tetramethylethidium from Ethidium Bromide in chromatin studies?

this compound differs structurally from ethidium bromide due to its four methyl groups, which alter binding kinetics and chromatin interaction mechanisms. While ethidium bromide primarily intercalates into DNA, this compound’s methyl groups reduce intercalation efficiency, favoring electrostatic interactions with histone-DNA complexes. This distinction is critical for experiments probing chromatin relaxation without inducing torsional stress via intercalation .

Methodological Tip: Use competitive binding assays with ethidium bromide to isolate electrostatic vs. intercalative effects. Monitor chromatin unfolding via micrococcal nuclease digestion rates .

Q. What experimental protocols are commonly used to assess this compound’s impact on chromatin structure?

A standard protocol involves:

Incubating chromatin or nuclei with this compound at varying concentrations.

Treating samples with micrococcal nuclease to probe structural accessibility.

Analyzing DNA fragment lengths via gel electrophoresis or sequencing.
Key metrics include nuclease digestion rates (unfolding) and core particle destabilization (e.g., reduction to 90 base pairs) .

Q. How does this compound induce chromatin relaxation without significant DNA intercalation?

this compound’s methyl groups limit deep intercalation, shifting its binding mode to electrostatic interactions with negatively charged DNA-phosphate backbones. This weakens histone-DNA contacts, destabilizing nucleosome core particles. Experimental validation includes:

  • Circular Dichroism (CD) : Detect changes in DNA helical twist.
  • Fluorescence Quenching : Compare binding affinity with intercalation-specific probes.
  • Topoisomerase Assays : Measure changes in DNA supercoiling to rule out torsional stress .

Q. How can researchers resolve contradictions in this compound’s reported effects across studies?

Contradictions often arise from:

  • Concentration Variability : High concentrations (>50 µM) may induce non-specific aggregation.
  • Buffer Conditions : Ionic strength (e.g., Mg²⁺ levels) modulates electrostatic interactions.
  • Chromatin Source : Differences in histone post-translational modifications affect binding.

Methodological Recommendations:

  • Standardize buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
  • Perform dose-response curves (5–100 µM) to identify non-linear effects.
  • Validate findings using chromatin from multiple cell types .

Q. What statistical approaches are critical for analyzing this compound-induced chromatin structural changes?

  • ANOVA : Compare digestion rates across treatment groups.
  • Principal Component Analysis (PCA) : Identify dominant variables (e.g., ionic strength, concentration).
  • Error Propagation Models : Quantify uncertainties in nuclease digestion assays.

Example Workflow:

Collect triplicate data for each condition.

Normalize digestion rates to untreated controls.

Apply Bonferroni correction for multiple comparisons .

Methodological Challenges & Replication

Q. How can researchers ensure reproducibility in this compound experiments?

  • Reagent Purity : Characterize compounds via NMR and HPLC (≥98% purity). For known compounds, cite synthesis protocols; for novel derivatives, provide full spectroscopic data .
  • Protocol Transparency : Publish detailed buffer compositions and instrument settings (e.g., nuclease activity units).
  • Data Sharing : Deposit raw electrophoresis images and digestion quantifications in open-access repositories .

Q. What advanced techniques complement this compound studies in probing DNA-histone interactions?

  • Atomic Force Microscopy (AFM) : Visualize chromatin compaction changes at nanoscale resolution.
  • Cryo-EM : Resolve structural disruptions in nucleosome core particles.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.